molecular formula C21H20N2O B251351 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B251351
M. Wt: 316.4 g/mol
InChI Key: QYNXWIJJJLJKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as DMPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPB is a derivative of benzamide, which is a class of organic compounds that have been studied for their biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide can alter the expression of genes that are involved in cell growth and apoptosis. 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activation of nuclear factor-kappa B, which is a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation research, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been found to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurological disorders, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various diseases. 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. Another advantage of using 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its lack of clinical data. While preclinical studies have shown promising results, more research is needed to determine the safety and efficacy of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in humans.

Future Directions

There are several future directions for the research on 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications in various diseases. More preclinical studies are needed to determine the safety and efficacy of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in humans. Another direction is to explore the mechanism of action of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in more detail. By understanding the molecular pathways that are involved in its biological effects, researchers can develop more targeted therapies. Additionally, future research can focus on optimizing the synthesis method of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide to improve its yield and purity.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2,4-dimethylaniline in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the final compound, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide.

Scientific Research Applications

2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Inflammation is a common factor in many diseases, and 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, 2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

2,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C21H20N2O/c1-15-3-8-20(16(2)13-15)21(24)23-19-6-4-17(5-7-19)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24)

InChI Key

QYNXWIJJJLJKTH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C

Origin of Product

United States

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